(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17623175
InChI: InChI=1S/C14H20N2O4/c1-9-6-5-7-15-10(9)8-11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1
SMILES:
Molecular Formula: C14H20N2O4
Molecular Weight: 280.32 g/mol

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17623175

Molecular Formula: C14H20N2O4

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid -

Specification

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylpyridin-2-yl)propanoic acid
Standard InChI InChI=1S/C14H20N2O4/c1-9-6-5-7-15-10(9)8-11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1
Standard InChI Key DSJXTJZRCOLMEG-NSHDSACASA-N
Isomeric SMILES CC1=C(N=CC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC1=C(N=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Structural Characteristics and Stereochemistry

The compound belongs to the class of α-amino acids with a propanoic acid backbone. Key structural elements include:

  • Chiral center: The (2S) configuration at the α-carbon ensures enantiomeric specificity, critical for biological interactions .

  • Boc protecting group: The tert-butoxycarbonyl moiety shields the amine functionality during synthetic processes, enabling selective reactions at other sites .

  • 3-Methylpyridin-2-yl substituent: This heteroaromatic side chain introduces potential π-π stacking interactions and hydrogen-bonding capabilities, which may enhance binding to biological targets .

The molecular formula is C₁₄H₂₀N₂O₄, with a calculated molecular weight of 280.32 g/mol. Comparative analysis with similar compounds, such as 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid (C₁₃H₁₈N₂O₄, 266.3 g/mol) , highlights the impact of the methyl group on steric and electronic properties.

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocol for the target compound is documented, a plausible route can be inferred from analogous procedures :

  • Protection of Amine:
    React the parent amino acid, (S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) to introduce the Boc group.

  • Purification:
    Utilize silica gel chromatography or crystallization to isolate the Boc-protected intermediate.

  • Deprotection (if required):
    Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, yielding the free amine for further functionalization.

A related synthesis for (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid achieved a 95% yield via hydrogenation and lithium hydroxide-mediated hydrolysis . Adapting these conditions to the 3-methylpyridine variant would require optimizing reaction times and catalysts.

Spectroscopic Characterization

Key characterization data for analogous compounds include:

  • ¹H NMR: Peaks corresponding to the Boc group (δ 1.45 ppm, singlet for 9H), pyridine protons (δ 7.2–8.5 ppm), and α-proton (δ 4.14–4.21 ppm) .

  • IR Spectroscopy: Stretches for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₄H₂₀N₂O₄
Molecular Weight280.32 g/mol
SolubilityModerate in polar solvents (e.g., THF, methanol)
Melting PointNot reported; analogues: 120–150°C
pKa (Carboxylic Acid)~2.5–3.5 (estimated)
pKa (Pyridine N)~4.5–5.5 (estimated)

The Boc group enhances solubility in organic solvents, while the carboxylic acid moiety ensures aqueous solubility at physiological pH .

Comparative Analysis with Analogues

CompoundSubstituentKey Differences
Target Compound3-Methylpyridin-2-ylEnhanced steric bulk; π-stacking potential
2-{[(tert-Butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid Pyridin-2-ylLower lipophilicity; reduced steric hindrance
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid Oxan-4-yl (tetrahydropyran)Non-aromatic; ether oxygen for H-bonding

The 3-methylpyridine group uniquely balances steric and electronic effects, potentially improving target selectivity compared to phenyl or tetrahydropyran analogues .

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